7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a unique fusion of oxazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common method starts with the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and subsequent amine reactions to form azaquinazoline derivatives. The final product is obtained by cyclization of ethyl red ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a pharmaceutical intermediate due to its potential biological activities.
Organic Synthesis: The compound can serve as a catalyst in various organic reactions.
Biological Studies: Its derivatives may exhibit antiviral, antibacterial, and anticancer properties, making it a valuable compound for biological research.
Mechanism of Action
The exact mechanism of action of 7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-5H-oxazolo(2,3-B)quinazolin-5-one: A similar compound with a slightly different structure.
Indole Derivatives: Compounds with similar heterocyclic structures that exhibit various biological activities.
Uniqueness
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the bromine atom and the specific fusion of oxazole and quinazoline rings. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
52727-58-9 |
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Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
7-bromo-3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-5-16-11-13-9-3-2-7(12)4-8(9)10(15)14(6)11/h2-4,6H,5H2,1H3 |
InChI Key |
JTJGNJWHMXLYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=NC3=C(C=C(C=C3)Br)C(=O)N12 |
Origin of Product |
United States |
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